molecular formula C18H25N3O2 B6942534 N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B6942534
M. Wt: 315.4 g/mol
InChI Key: FOSYIGABGMBAMJ-UHFFFAOYSA-N
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Description

N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a synthetic organic compound that features a benzimidazole moiety, which is known for its diverse biological activities

Properties

IUPAC Name

N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12-5-4-6-14-17(12)21-15(20-14)7-8-16(22)19-11-13-9-10-18(2,3)23-13/h4-6,13H,7-11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSYIGABGMBAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCC(=O)NCC3CCC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Propanamide Side Chain: The benzimidazole derivative is then reacted with 3-bromopropanoic acid to introduce the propanamide side chain.

    Introduction of the Oxolane Ring: The final step involves the alkylation of the benzimidazole-propanamide intermediate with 5,5-dimethyloxolane-2-methanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are typically employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic transformations.

    Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be investigated for similar activities.

    Anticancer Research: The compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Potential use as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agrochemicals: Possible applications in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins or enzymes, disrupting normal cellular functions. For example, they may inhibit tubulin polymerization, affecting cell division.

Comparison with Similar Compounds

Similar Compounds

    N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(1H-benzimidazol-2-yl)propanamide: Lacks the methyl group on the benzimidazole ring.

    N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-chloro-1H-benzimidazol-2-yl)propanamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 4-methyl group on the benzimidazole ring in N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide may enhance its biological activity or alter its pharmacokinetic properties compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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